molecular formula C9H15N3O2S B2840759 2-(Butylamino)pyridine-3-sulfonamide CAS No. 1291849-70-1

2-(Butylamino)pyridine-3-sulfonamide

Cat. No.: B2840759
CAS No.: 1291849-70-1
M. Wt: 229.3
InChI Key: INAAJIBURMOZNY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)pyridine-3-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)pyridine-3-sulfonamide
  • 2-(Ethylamino)pyridine-3-sulfonamide
  • 2-(Propylamino)pyridine-3-sulfonamide

Uniqueness

2-(Butylamino)pyridine-3-sulfonamide is unique due to its butylamino group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence its reactivity, solubility, and interactions with other molecules .

Properties

IUPAC Name

2-(butylamino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-2-3-6-11-9-8(15(10,13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAAJIBURMOZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=CC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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